Home > Products > Screening Compounds P130245 > GSK2110183 hydrochloride
GSK2110183 hydrochloride -

GSK2110183 hydrochloride

Catalog Number: EVT-255859
CAS Number:
Molecular Formula: C18H17Cl3F2N4OS
Molecular Weight: 481.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2110183 Hcl is an orally bioavailable, selective, ATP-competitive and potent pan-Akt inhibitor with IC50s of 0.08/2/2.6 nM for Akt1/Akt2/Akt3 respectively.  GSK2110183 showed concentration-dependent effect on multiple AKT substrate phosphorylation levels, including GSK3β, PRAS40, FOXO and Caspase 9 in BT474 (breast; ERBB2+, PIK3CA K111N) and LNCaP (prostate; PTEN null). Mice bearing BT474 breast tumor xenografts were dosed orally with either vehicle or GSK2110183 at 10, 30 or 100 mg/kg daily for 21 days which resulted in 8, 37 and 61% TGI, respectively. Similarly, mice treated with GSK2110183 at 10, 30 and 100 mg/kg resulted in 23, 37 and 97% TGI, respectively, of SKOV3 xenografts. ,
Overview

GSK2110183 hydrochloride is a potent and selective inhibitor of the protein kinase AKT, which plays a critical role in various cellular processes, including metabolism, cell proliferation, and survival. This compound is primarily investigated for its therapeutic potential in treating various cancers, particularly those associated with dysregulation of the phosphoinositide 3-kinase/AKT signaling pathway. GSK2110183 hydrochloride is classified as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the active site of AKT.

Source and Classification

GSK2110183 hydrochloride was developed by GlaxoSmithKline and has been subjected to extensive research to evaluate its efficacy against different cancer types. It falls under the category of small molecule inhibitors targeting kinases, specifically designed to inhibit the activity of all three isoforms of AKT (AKT1, AKT2, and AKT3) with high selectivity. The compound is classified as a chemical entity used in both laboratory research and clinical trials.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK2110183 hydrochloride involves several chemical reactions starting from commercially available precursors. The process typically includes:

  1. Formation of Key Intermediates: Initial steps involve the formation of intermediates through nucleophilic substitution reactions.
  2. Cyclization: Cyclization reactions are employed to form the core structure of the compound.
  3. Hydrochloride Salt Formation: The final step involves converting the base form into its hydrochloride salt to enhance solubility and stability.

The synthetic route is optimized for scalability, utilizing high-throughput techniques for purification and quality control to ensure consistent product quality .

Molecular Structure Analysis

Structure and Data

GSK2110183 hydrochloride has a molecular formula of C18H17Cl3F2N4OSC_{18}H_{17}Cl_{3}F_{2}N_{4}OS and a molecular weight of approximately 481.8 g/mol. The structure includes:

  • Amino Group: Contributing to its interaction with the kinase domain.
  • Chlorine Atoms: Enhancing lipophilicity and biological activity.
  • Fluorine Substituents: Increasing potency through electronic effects.

The structural representation can be summarized as follows:

  • SMILES Notation: CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC@@HCN)Cl.Cl .
Chemical Reactions Analysis

Reactions and Technical Details

GSK2110183 hydrochloride primarily undergoes substitution reactions due to its reactive functional groups. Key reaction types include:

  1. Substitution Reactions: Involving nucleophiles or electrophiles under mild conditions.
  2. Oxidation Reactions: Utilizing agents like hydrogen peroxide or potassium permanganate.
  3. Reduction Reactions: Using reducing agents such as sodium borohydride.

These reactions can lead to various derivatives that may exhibit altered biological activities .

Mechanism of Action

GSK2110183 hydrochloride exerts its effects by inhibiting the kinase activity of AKT, thereby disrupting the downstream signaling pathways involved in cell growth and survival. The mechanism involves:

  • Binding to Active Site: The compound competes with ATP for binding at the active site of AKT.
  • Inhibition of Phosphorylation: This prevents phosphorylation of key substrates involved in cell proliferation and survival, leading to increased apoptosis in cancer cells.

In vitro studies have shown that GSK2110183 hydrochloride effectively inhibits phosphorylation at residues Thr308 and Ser473, critical for AKT activation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Exhibits reactivity characteristic of compounds containing amines and halogens.

These properties are crucial for determining appropriate storage conditions and handling procedures during laboratory use .

Applications

GSK2110183 hydrochloride has several scientific applications:

  • Cancer Research: Used extensively as a tool compound to study the role of AKT in tumor biology.
  • Clinical Trials: Currently under evaluation for its efficacy in treating multiple myeloma, non-Hodgkin’s lymphoma, and other hematologic malignancies.
  • Combination Therapies: Investigated for use in combination with other targeted therapies to enhance anti-tumor effects .
Molecular Pharmacology of GSK2110183 Hydrochloride

Kinase Selectivity Profiling Across AKT Isoforms

Comparative Inhibition Kinetics (Ki) for AKT1, AKT2, and AKT3

GSK2110183 hydrochloride (afuresertib hydrochloride) is a potent ATP-competitive pan-AKT inhibitor with distinct isoform selectivity. Biochemical assays reveal its inhibition constant (Ki) for AKT1 is 0.08 nM, while values for AKT2 and AKT3 are 2 nM and 2.6 nM, respectively [9]. This 25–32-fold selectivity for AKT1 over AKT2/AKT3 is attributed to structural variations in their catalytic domains (discussed in Section 1.1.3). Cellular potency, measured by inhibition of AKT substrate phosphorylation (e.g., pGSK3β), correlates with biochemical Ki values, showing half-maximal inhibitory concentrations (IC50) of 0.2–5 nM in tumor cell lines [7]. Selectivity profiling across 400+ kinases demonstrates >1,000-fold selectivity against unrelated kinases (e.g., ROCK, PKCθ) at physiologically relevant concentrations [9].

Table 1: Inhibition Kinetics of GSK2110183 Hydrochloride

ParameterAKT1AKT2AKT3
Ki (nM)0.082.02.6
Cellular IC50 (nM)0.2–1.03–52–4
Fold Selectivity (vs. AKT1)25×32×

ATP-Competitive Binding Mechanisms in Catalytic Domains

As an ATP-competitive inhibitor, GSK2110183 binds reversibly to the catalytic cleft of AKT isoforms, preventing ATP access. Structural studies confirm it occupies the hinge region (Glu228 and Ala230 in AKT1) and extends into the hydrophobic pocket behind the ATP-binding site [1] [5]. This binding mode stabilizes AKT in a closed conformation, restricting phosphatase access to phosphorylation sites (e.g., T308/S473). Notably, ATP-pocket occupancy induces paradoxical AKT hyperphosphorylation in cells due to impaired dephosphorylation by protein phosphatase 2A (PP2A) [3]. This mechanism is amplified when AKT is membrane-localized, where its ATP-binding site engages intramolecularly with R273 (AKT1) to shield T308 from phosphatases [3].

Key binding characteristics:

  • Kinase domain engagement: Interaction with conserved residues (e.g., V164, M227) in the catalytic cleft [5].
  • Allosteric effects: Binding induces glycine-rich loop closure, blocking the phosphate recognition subsite [1].
  • Selectivity drivers: Differential interactions with non-conserved residues in AKT2/AKT3 (e.g., larger gatekeeper residues) reduce binding affinity compared to AKT1 [1].

Structural Determinants of Isoform-Specific Inhibition

Isoform selectivity arises from sequence divergence in three domains:

  • Pleckstrin Homology (PH) Domain Linker: The AKT1 linker (residues 140–150) exhibits greater flexibility, facilitating inhibitor-induced conformational changes that enhance binding [10].
  • Catalytic Domain Hydrophobic Pocket: AKT1 contains a smaller gatekeeper residue (Met227) versus AKT2 (Met229) and AKT3 (Met232). This allows deeper penetration of GSK2110183’s chlorothiophene group into AKT1’s hydrophobic pocket, improving van der Waals contacts [1] [5].
  • Activation Loop Dynamics: Phosphorylation of T308 induces a conformational shift that enlarges the ATP-binding cleft in AKT1 more than in AKT2/AKT3, favoring inhibitor binding kinetics [10].

Table 2: Structural Elements Influencing Isoform Selectivity

Structural FeatureAKT1AKT2AKT3
Gatekeeper ResidueMet227Met229Met232
Key Hydrophobic Pocket ResiduePhe129Phe131Tyr134
PH-Linker FlexibilityHighModerateLow
T308 Phosphorylation Impact+++ (Cleft enlargement)++++

Mutations in these regions alter inhibitor efficacy: The AKT1 E17K mutant, found in breast cancer, increases membrane localization and raises GSK2110183’s IC50 to 0.2 nM (vs. 0.08 nM for WT) due to enhanced ATP-pocket occupancy [9]. Conversely, the diabetes-associated AKT2 R274H mutation disrupts R273-like phosphatase shielding, reducing inhibitor-induced hyperphosphorylation [3].

Compound Names Mentioned:

  • GSK2110183 hydrochloride
  • Afuresertib hydrochloride
  • GSK2141795
  • A-443654 (ATP-competitive AKT inhibitor reference)

Properties

Product Name

GSK2110183 hydrochloride

Molecular Formula

C18H17Cl3F2N4OS

Molecular Weight

481.77

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.